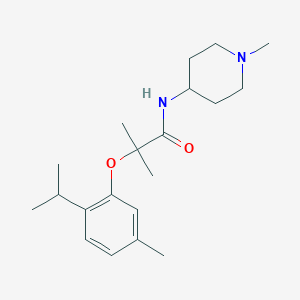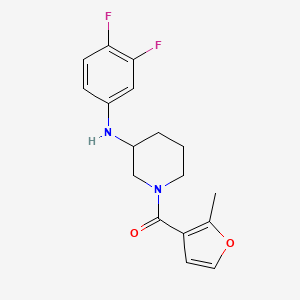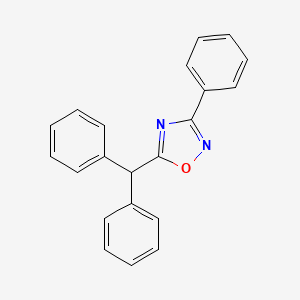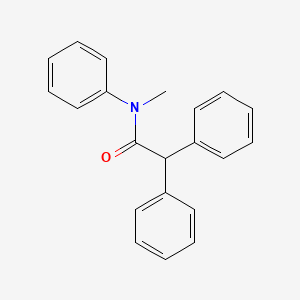
2-(2-isopropyl-5-methylphenoxy)-2-methyl-N-(1-methyl-4-piperidinyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-isopropyl-5-methylphenoxy)-2-methyl-N-(1-methyl-4-piperidinyl)propanamide, also known as L-745,870, is a selective antagonist of the dopamine D4 receptor. It was first discovered by scientists at Merck & Co. in the late 1990s and has since been extensively studied for its potential therapeutic applications.
作用機序
2-(2-isopropyl-5-methylphenoxy)-2-methyl-N-(1-methyl-4-piperidinyl)propanamide works by selectively blocking the dopamine D4 receptor, which is primarily found in the prefrontal cortex of the brain. By blocking this receptor, this compound can modulate the release of dopamine and other neurotransmitters, which can have a significant impact on mood, cognition, and behavior.
Biochemical and Physiological Effects:
In addition to its effects on the dopamine system, this compound has also been shown to modulate the activity of other neurotransmitter systems, including serotonin and norepinephrine. This suggests that it may have a broad range of effects on brain function and behavior.
実験室実験の利点と制限
One of the primary advantages of using 2-(2-isopropyl-5-methylphenoxy)-2-methyl-N-(1-methyl-4-piperidinyl)propanamide in lab experiments is its selectivity for the dopamine D4 receptor. This allows researchers to specifically target this receptor and study its effects on behavior and brain function. However, one limitation of using this compound is that it may not fully replicate the effects of natural dopamine signaling, as it only blocks one specific receptor subtype.
将来の方向性
There are several potential future directions for research on 2-(2-isopropyl-5-methylphenoxy)-2-methyl-N-(1-methyl-4-piperidinyl)propanamide. One area of interest is its potential use in the treatment of drug addiction, particularly for drugs that affect the dopamine system. Another potential application is in the treatment of cognitive deficits associated with psychiatric disorders, such as schizophrenia and ADHD. Additionally, further research is needed to fully understand the long-term effects of this compound on brain function and behavior.
合成法
The synthesis of 2-(2-isopropyl-5-methylphenoxy)-2-methyl-N-(1-methyl-4-piperidinyl)propanamide involves several steps, starting with the reaction of 2-isopropyl-5-methylphenol with propionyl chloride to form 2-isopropyl-5-methylphenyl propionate. This intermediate is then reacted with N-methylpiperidine and methyl magnesium bromide to form the final product, this compound.
科学的研究の応用
2-(2-isopropyl-5-methylphenoxy)-2-methyl-N-(1-methyl-4-piperidinyl)propanamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of psychiatric disorders such as schizophrenia and attention deficit hyperactivity disorder (ADHD). It has also been studied for its potential use in the treatment of drug addiction and Parkinson's disease.
特性
IUPAC Name |
2-methyl-N-(1-methylpiperidin-4-yl)-2-(5-methyl-2-propan-2-ylphenoxy)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N2O2/c1-14(2)17-8-7-15(3)13-18(17)24-20(4,5)19(23)21-16-9-11-22(6)12-10-16/h7-8,13-14,16H,9-12H2,1-6H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIDOPHCLBCWOBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OC(C)(C)C(=O)NC2CCN(CC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[5-(4-methoxyphenyl)-4-phenyl-1,3-thiazol-2-yl]-2-methylbenzamide](/img/structure/B5124938.png)
![ethyl 2-({[5-(2-furylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]methyl}amino)benzoate](/img/structure/B5124947.png)
![2-furyl{1-[2-(1-naphthyloxy)ethyl]-1H-indol-3-yl}methanone](/img/structure/B5124955.png)
![N-[(2-bromo-4,5-dimethoxyphenyl)(4-ethoxyphenyl)methyl]-2-furamide](/img/structure/B5124957.png)

![1-{2-[2-(2,4-dichloro-6-methylphenoxy)ethoxy]ethyl}-4-methylpiperazine](/img/structure/B5124989.png)

![N-[4-(dimethylamino)phenyl]-4-propoxybenzamide](/img/structure/B5124994.png)
![4-[(4-methylphenyl)thio]-3,5-diphenyl-1H-pyrazole](/img/structure/B5124998.png)


![7-(difluoromethyl)-3-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-5-(2-methoxyphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5125011.png)
